molecular formula C11H11NO3 B8086112 2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile

2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile

Cat. No.: B8086112
M. Wt: 205.21 g/mol
InChI Key: ARXNZJUUKKJZBY-UHFFFAOYSA-N
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Description

2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile is an organic compound that features a unique structure combining a dioxane ring with a hydroxybutanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile typically involves the reaction of 1,3-dioxane derivatives with butanenitrile under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity required for its applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles or other derivatives.

Scientific Research Applications

2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and nitrile groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxaindan-5-yl)ethan-1-amine
  • 5-(1,3-Dioxaindan-5-yl)pentanoic acid
  • (2R)-1-(1,3-Dioxaindan-5-yl)propan-2-ol

Uniqueness

2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile is unique due to its combination of a dioxane ring and a hydroxybutanenitrile group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-hydroxybutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-11(13,6-12)8-3-4-9-10(5-8)15-7-14-9/h3-5,13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXNZJUUKKJZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)(C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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